molecular formula C20H18N4 B13122830 o-Tolyltetrazolium Red Formazan

o-Tolyltetrazolium Red Formazan

Cat. No.: B13122830
M. Wt: 314.4 g/mol
InChI Key: KSUKLVGDPSNHPH-MXRPJFMNSA-N
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Description

o-Tolyltetrazolium Red Formazan: is an organic compound with the chemical formula C20H18N4. It is a red crystalline substance widely used as a redox indicator in biological and medical research. This compound is particularly known for its ability to be reduced by living cells to form a red formazan product, making it useful for assessing cell viability, metabolic activity, and mitochondrial function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Tolyltetrazolium Red Formazan typically involves the reaction of diazonium compounds with aldehyde hydrazones. The diazonium salts couple to the amine nitrogen in the hydrazone, leading to the formation of an intermediate that rearranges to produce the formazan . Another method involves the reaction of active methylene compounds with diazonium salts, forming an intermediate azo compound, which then yields the formazan under alkaline conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to optimize the production of the desired formazan compound .

Chemical Reactions Analysis

Types of Reactions: o-Tolyltetrazolium Red Formazan undergoes various chemical reactions, including:

    Reduction: It is reduced by dehydrogenases and reductases in living cells to form a red formazan product.

    Oxidation: The compound can be oxidized to its colorless tetrazolium salt form by oxidizing agents such as mercuric oxide, nitric acid, and potassium permanganate.

    Substitution: It can undergo substitution reactions with silylenes, leading to the formation of new compounds.

Common Reagents and Conditions:

    Reduction: Commonly involves biological reductases and dehydrogenases under physiological conditions.

    Oxidation: Utilizes strong oxidizing agents like mercuric oxide and nitric acid under controlled conditions.

    Substitution: Involves silylenes and other reactive species under specific conditions.

Major Products:

    Reduction: Red formazan product.

    Oxidation: Colorless tetrazolium salt.

    Substitution: Various substituted formazan derivatives

Scientific Research Applications

o-Tolyltetrazolium Red Formazan has diverse applications in scientific research:

    Chemistry: Used as a redox indicator in various chemical reactions and assays.

    Biology: Employed to assess cell viability, metabolic activity, and mitochondrial function in cell biology studies.

    Medicine: Utilized in medical research to study cellular responses and screen for respiratory chain defects.

    Industry: Applied in the development of dyes and imaging agents due to its intense color and redox properties.

Mechanism of Action

The mechanism of action of o-Tolyltetrazolium Red Formazan involves its reduction by dehydrogenases and reductases in living cells. The compound accepts electrons from low potential cofactors, leading to the formation of the red formazan product. This reduction process is often used to assess the functionality of the mitochondrial respiratory chain and other cellular metabolic activities .

Comparison with Similar Compounds

    Triphenyltetrazolium Chloride (TTC): Another tetrazolium salt used as a redox indicator in biological assays.

    Nitroblue Tetrazolium (NBT): Used to detect superoxide production in cells.

    Methylthiazolyldiphenyl-tetrazolium Bromide (MTT): Commonly used in cell viability assays.

Uniqueness: o-Tolyltetrazolium Red Formazan is unique due to its specific reduction properties and intense red color, making it particularly useful for visualizing and quantifying cellular metabolic activities. Its ability to form stable red formazan products under physiological conditions sets it apart from other similar compounds .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20-,24-22?

InChI Key

KSUKLVGDPSNHPH-MXRPJFMNSA-N

Isomeric SMILES

CC1=CC=CC=C1N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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